molecular formula C19H18N2O2 B1600709 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline CAS No. 353235-63-9

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B1600709
CAS No.: 353235-63-9
M. Wt: 306.4 g/mol
InChI Key: XGIMENIGAKFWHM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is a complex organic compound characterized by its molecular structure, which includes a methoxy group, a pyridinylmethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable electrophile containing the pyridinylmethyl group reacts with a phenol derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the methoxy group or other substituents on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Various substituted phenols and anilines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules makes it a valuable tool in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.

Industry: In the industrial sector, 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is used in the manufacture of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenoxy)aniline

  • 4-(2-Methoxyphenoxy)aniline

  • N-(Pyridin-3-ylmethyl)aniline

Uniqueness: 4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-22-18-6-2-3-7-19(18)23-17-10-8-16(9-11-17)21-14-15-5-4-12-20-13-15/h2-13,21H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIMENIGAKFWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451046
Record name 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353235-63-9
Record name 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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